D-Styrylalanine
Description
Historical Context and Evolution of Styrylalanine Research
The exploration of unnatural amino acids began as a means to overcome the limitations of the 20 naturally occurring amino acids in protein and peptide engineering. nih.gov Early methods focused on the chemical synthesis of peptides, a field significantly advanced by pioneers like du Vigneaud, who demonstrated the feasibility of synthesizing peptides with specific protecting groups, and R. Bruce Merrifield, who developed the revolutionary solid-phase peptide synthesis (SPPS) method. masterorganicchemistry.com These developments paved the way for the creation and incorporation of UAAs like styrylalanine.
Research into styrylalanines has evolved to address the challenges of their synthesis and to explore their potential applications. rsc.org A key area of investigation has been the development of efficient synthetic routes, including enzymatic and photocatalytic methods. researchgate.netresearchgate.net For instance, researchers have explored the use of phenylalanine ammonia-lyase (PAL) for the synthesis of styrylalanine derivatives. rsc.orgrsc.org Early work showed that while the enzyme from Petroselinum crispum (PcPAL) could act on L-styrylalanine, its catalytic efficiency was significantly lower than for its natural substrate, L-phenylalanine. rsc.orgrsc.org This led to protein engineering efforts to improve the enzyme's activity towards styrylalanines by modifying its active site. rsc.org These studies highlight the ongoing efforts to refine the synthesis and expand the utility of styrylalanine in scientific research.
Significance of Unnatural Amino Acids in Contemporary Chemical Biology
Unnatural amino acids are powerful tools in chemical biology, offering a way to introduce novel functionalities into proteins and peptides. bitesizebio.comeuropa.eu Unlike their natural counterparts, UAAs can possess a wide range of chemical groups, including photo-cross-linkers, fluorescent probes, and unique reactive handles. bitesizebio.comnih.gov This expanded chemical diversity allows researchers to study protein structure and function in new ways, engineer proteins with enhanced stability or catalytic activity, and develop novel therapeutic agents. bitesizebio.comnih.gov
The incorporation of UAAs into proteins can be achieved through several methods, including chemical synthesis and the engineering of the cellular translation machinery. bitesizebio.com Techniques like selective pressure incorporation and stop codon suppression enable the site-specific insertion of UAAs into proteins in living cells, providing a powerful method for in vivo studies. bitesizebio.comnih.gov The ability to introduce precisely defined chemical modifications into proteins has profound implications for a wide range of research areas, from fundamental studies of protein folding and interaction to the development of new antibody-drug conjugates and peptide-based imaging agents. nih.gov
Interdisciplinary Research Landscape of D-Styrylalanine
The study and application of this compound exemplify the interdisciplinary nature of modern scientific inquiry. Research on this compound integrates principles and techniques from organic chemistry, biochemistry, molecular biology, and medicinal chemistry. nsf.govmdpi.comnih.gov The synthesis of this compound itself often involves complex organic reactions and may utilize biocatalysts developed through protein engineering. researchgate.netresearchgate.net
Once synthesized, this compound and its derivatives find applications in diverse research areas. In medicinal chemistry, it is used as a building block in the design of peptidomimetic drugs. cymitquimica.com For example, it has been incorporated into macrocycles designed as highly specific kinase inhibitors. nih.gov In chemical biology, its unique spectroscopic properties can be exploited for studying protein conformation and interactions. rsc.orgresearchgate.netscirp.orgbeilstein-journals.orgarxiv.org The development of such molecular probes often requires a deep understanding of both the chemical properties of the UAA and the biological system being investigated. The collaborative nature of this research, often involving experts from different fields, is crucial for advancing our understanding of complex biological processes and for developing innovative solutions to challenging scientific problems. sdu.dk
| Compound Name | Chemical Formula | CAS Number | Primary Application Area(s) |
| This compound | C11H13NO2 | 264903-53-9 | Peptide synthesis, Research |
| Boc-D-Styrylalanine dicyclohexylamine (B1670486) salt | C28H44N2O4 | 261380-19-2 | Peptide synthesis, Drug development, Bioconjugation |
| Fmoc-D-Styrylalanine | C34H29NO4 | 215190-23-1 | Peptide synthesis |
| L-Styrylalanine | C11H13NO2 | 267650-37-3 | Research |
| Fmoc-L-Styrylalanine | C34H29NO4 | 215190-24-2 | Peptide synthesis, Drug development |
| N-acetyl-D-styrylalanine | Not specified | Not specified | Biotransformation research |
| (E)-styrylboronic acid | Not specified | Not specified | Organic synthesis |
| Abbreviation | Full Name |
| UAA | Unnatural Amino Acid |
| SPPS | Solid-Phase Peptide Synthesis |
| PAL | Phenylalanine Ammonia-Lyase |
| PcPAL | Petroselinum crispum Phenylalanine Ammonia-Lyase |
| Boc | tert-Butoxycarbonyl |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E,2R)-2-amino-5-phenylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSKGBMVBECNS-LJJSCBMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for D Styrylalanine and Its Stereoisomers
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis leverages the remarkable specificity of enzymes to perform transformations that are difficult to achieve through traditional chemical means. nih.govunacademy.com For the synthesis of D-styrylalanine, strategies have primarily centered on the use and engineering of Phenylalanine Ammonia-Lyases (PALs). These enzymes naturally catalyze the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). researchgate.netfrontiersin.org The reverse reaction, the hydroamination of α,β-unsaturated arylacrylates, is of significant synthetic interest for producing L-α-amino acids. nih.gov
Directed evolution and rational protein engineering have become indispensable tools for tailoring enzymes to specific industrial needs, enhancing their activity, stability, and substrate scope. nih.gov For Phenylalanine Ammonia-Lyases (PALs), these techniques have been crucial in overcoming the enzyme's natural limitations, particularly its narrow acceptance of bulky substrates like styrylalanine. nih.govnih.gov Wild-type PALs generally exhibit low to no activity towards such non-natural substrates. ubbcluj.ro
The wild-type PAL from Petroselinum crispum (PcPAL) is one of the most studied members of this enzyme family. researchgate.net However, its activity with L-styrylalanine is exceptionally low. nih.gov The expansion of its substrate scope to accommodate bulkier arylalanines has been a key research focus. nih.gov Rational design and mutagenesis have identified key residues within the enzyme's active site that act as "gatekeepers," controlling substrate access and specificity. nih.gov Modification of residues in the hydrophobic binding pocket, such as F137 and I460 in PcPAL, has proven effective in extending the enzyme's substrate range to include bulky phenylalanine analogs. nih.govnih.gov By replacing these bulky residues with smaller ones, the active site can better accommodate larger substrates. nih.gov
Site-directed mutagenesis allows for precise modifications of an enzyme's active site. acs.org In the case of PcPAL, the residue Phenylalanine 137 (F137) was identified as a key determinant of substrate selectivity, pointing directly towards the aromatic ring of the substrate. nih.govoup.com The substitution of this bulky phenylalanine residue with a smaller valine (V) created the F137V-PcPAL mutant. nih.gov This single point mutation resulted in a remarkable enhancement of catalytic activity towards L-styrylalanine. nih.gov The F137V-PcPAL variant was able to transform L-styrylalanine with an efficiency comparable to that of the wild-type enzyme with its natural substrate, L-phenylalanine. nih.gov This improved efficiency extends to several styrylalanine derivatives, making the F137V mutant a potent biocatalyst for these challenging substrates. nih.govresearchgate.net
| Enzyme | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (s⁻¹M⁻¹) | Relative kcat/KM |
|---|---|---|---|---|---|
| wt-PcPAL | L-Phe | 1.5 | 0.038 | 39474 | 777 |
| wt-PcPAL | L-Styrylalanine | 0.012 | 0.236 | 50.8 | 1 |
| F137V-PcPAL | L-Styrylalanine | 1.28 | 0.034 | 37647 | 741 |
Data derived from a study on the expansion of PcPAL's substrate scope. nih.govresearchgate.net The table illustrates the dramatic increase in catalytic efficiency of the F137V mutant towards L-styrylalanine compared to the wild-type (wt) enzyme.
Molecular modeling and computational analyses have been instrumental in understanding the structural basis for the catalytic activity of PAL variants. nih.govacs.org For the wild-type PcPAL, computer modeling revealed detrimental steric interactions between the phenyl ring of the F137 residue and the aromatic moiety of L-styrylalanine. nih.govresearchgate.net These models indicated that the substrate adopts an unproductive binding conformation within the active site of the wild-type enzyme. nih.gov
In contrast, modeling of the F137V-PcPAL mutant demonstrated that the smaller valine residue alleviates these steric clashes, resulting in a more relaxed enzyme-substrate complex. nih.govresearchgate.net This computational rationalization supports the experimental findings, explaining that the mutation promotes catalytically active conformations of the substrate, thereby enhancing the enzyme's efficiency towards styrylalanines. nih.gov These computational approaches are crucial for guiding rational enzyme design and minimizing the need for extensive experimental screening. nih.gov
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture, where one enantiomer reacts faster than the other. wikipedia.orgnumberanalytics.com The high stereoselectivity of the engineered F137V-PcPAL mutant for the L-enantiomer of styrylalanine makes it an ideal catalyst for this purpose. nih.gov When presented with racemic styrylalanine (rac-styrylalanine), the F137V-PcPAL variant selectively catalyzes the ammonia elimination from the L-enantiomer, converting it to the corresponding styrylacrylate. nih.govresearchgate.net
This selective conversion leaves the D-enantiomer (this compound) unreacted and in high enantiomeric purity. nih.gov This method provides an effective pathway to access enantiopure this compound and its derivatives. nih.govresearchgate.net It is noteworthy, however, that the D-enantiomers were found to act as reversible inhibitors of the enzyme. nih.gov
| Substrate (rac-1) | Reaction Time (h) | Conversion (%) | ee of D-amino acid (%) |
|---|---|---|---|
| rac-Styrylalanine | 6 | 51 | >99 |
| rac-4-Fluorostyrylalanine | 24 | 52 | >99 |
| rac-4-Bromostyrylalanine | 24 | 51 | >99 |
This table summarizes the results of the kinetic resolution of various racemic styrylalanine derivatives catalyzed by the F137V-PcPAL mutant, demonstrating the high enantiomeric excess (ee) achieved for the remaining D-amino acid. Data sourced from studies on PcPAL engineering. nih.gov
While PALs are effective in the ammonia elimination direction, their application in the reverse reaction—the asymmetric amination of unsaturated precursors like styrylacrylates—is highly desirable for synthetic purposes. frontiersin.orgnih.gov This reaction requires high concentrations of an ammonia source, typically 4–6 M, to shift the thermodynamic equilibrium towards amino acid synthesis. nih.govfrontiersin.org
Despite the success of the F137V-PcPAL mutant in the kinetic resolution of styrylalanines via deamination, attempts to catalyze the ammonia addition onto the corresponding styrylacrylates have been unsuccessful. nih.govresearchgate.net Both the wild-type PcPAL and the engineered F137V-PcPAL failed to produce styrylalanine from its corresponding unsaturated precursor. nih.govacs.org Molecular modeling suggests several reasons for this failure, including the low equilibrium constant of the ammonia addition, poor binding affinities of the styrylacrylate substrates, and the adoption of non-productive binding states within the active site of the enzyme variants. nih.govacs.org This indicates that while enzyme engineering has been successful for the deamination reaction, further modifications are required to achieve efficient biocatalytic amination for the synthesis of styrylalanines.
Site-Directed Mutagenesis for Enhanced Catalytic Efficiency (e.g., F137V-PcPAL)
Kinetic Resolution Approaches for Enantiopure this compound
Asymmetric Organic Synthesis Pathways
Asymmetric synthesis provides routes to enantiomerically pure or enriched compounds, which is crucial for the preparation of biologically active molecules. These methods employ chiral catalysts or auxiliaries to guide the formation of specific stereoisomers.
A recently developed approach for the synthesis of unnatural amino acids (UAAs) is the Light-Assisted Radical Desulfurization/Addition (LADA) strategy. nih.govacs.org This method leverages photocatalysis to generate alkyl radicals from readily available cysteine derivatives through a C-S bond cleavage, which then participate in C-C bond-forming reactions. researchgate.netresearchgate.net
This strategy has been successfully applied to the synthesis of styrylalanine through the photocatalytic addition to alkenylboronic acids. nih.govresearcher.life A notable feature of this reaction is the involvement of both photoinduced single-electron transfer (SET) and energy transfer (EnT) processes. nih.gov The interplay between these two pathways allows for control over the geometric outcome of the product. Research has shown that the E/Z ratio of the resulting styrylalanine can be manipulated by altering the reaction conditions, such as the choice of photocatalyst and solvent. nih.govresearchgate.net This provides a versatile tool for accessing different geometric isomers of the target amino acid. nih.gov
Table 1: Research Findings on LADA Strategy for Styrylalanine Synthesis
| Feature | Description | Reference |
|---|---|---|
| Core Concept | Utilizes a Light-Assisted Radical Desulfurization/Addition (LADA) strategy. | nih.govacs.org |
| Starting Materials | Employs cysteine derivatives and alkenylboronic acids. | nih.govresearchgate.netresearchgate.net |
| Key Process | Involves photocatalytic C-S bond cleavage to generate an alkyl radical for C-C bond formation. | researchgate.netresearchgate.net |
| Mechanistic Insight | Proceeds via both single-electron transfer (SET) and energy transfer (EnT) mechanisms. | nih.gov |
| Control of Isomers | The E/Z ratio of the styrylalanine product can be controlled by modifying reaction conditions. | nih.gov |
Chiral Phase-Transfer Catalysis (PTC) is a powerful technique for the asymmetric synthesis of α-amino acids. acs.orgresearchgate.net This method typically involves the alkylation of a prochiral glycine (B1666218) derivative, such as a glycine Schiff base ester, in a biphasic system. nih.govaustinpublishinggroup.com The key to enantioselectivity is a chiral phase-transfer catalyst, which facilitates the transfer of the enolate from the aqueous or solid phase to the organic phase where it reacts with an alkylating agent. researchgate.net
Catalysts derived from Cinchona alkaloids are frequently used due to their effectiveness and availability. researchgate.netnih.govaustinpublishinggroup.com More recently, structurally well-defined C2-symmetric chiral quaternary ammonium (B1175870) salts have been developed, demonstrating high efficiency and enantioselectivity in the synthesis of various α,α-dialkyl-α-amino acids. organic-chemistry.org By carefully designing the catalyst structure, it is possible to create a chiral environment that directs the alkylation to one face of the prochiral nucleophile, leading to the formation of the desired enantiomer with high purity. nih.govorganic-chemistry.org This methodology offers a practical and scalable route to a wide variety of natural and unnatural amino acids, including precursors to this compound. nih.govorganic-chemistry.org
Table 2: Key Aspects of Chiral Phase-Transfer Catalysis for Amino Acid Synthesis
| Catalyst Type | Substrate | Key Advantage | Reference |
|---|---|---|---|
| Cinchona Alkaloid Derivatives | Glycine Schiff Base Esters | Inexpensive and effective organocatalysts for asymmetric alkylation. | researchgate.netnih.govaustinpublishinggroup.com |
| C2-Symmetric Quaternary Ammonium Salts | Aldimine Schiff Bases of Amino Acid Esters | High enantioselectivity for the synthesis of α,α-dialkyl-α-amino acids. | organic-chemistry.org |
Diastereoselective synthesis is essential when a target molecule contains multiple stereocenters. numberanalytics.com In the context of this compound derivatives, this involves controlling the stereochemistry of a newly formed center relative to the existing chiral center at the α-carbon. Diastereoselective approaches often rely on the use of chiral auxiliaries, substrates, or catalysts to create a biased steric environment that favors the formation of one diastereomer over the other. numberanalytics.comdiva-portal.org
One common strategy is the diastereoselective alkylation or addition to a chiral substrate derived from D-alanine. The inherent chirality of the starting material influences the trajectory of the incoming reagent, leading to a preferred diastereomer. For instance, a one-pot reaction involving an amino acid like L-cysteine or D-penicillamine and an achiral dialdehyde (B1249045) can proceed with high diastereoselectivity to form complex tricyclic systems. scielo.br Such principles can be extended to the synthesis of this compound derivatives by reacting a suitable D-alanine derivative with a styryl-containing electrophile under conditions that favor a specific stereochemical outcome. scielo.brmdpi.com
Chiral Phase-Transfer Catalysis for Enantioselective Formation
Synthesis of Protected this compound Derivatives
Protecting groups are integral to peptide synthesis and the chemical modification of amino acids. They temporarily mask reactive functional groups, such as the α-amino group, to prevent unwanted side reactions during subsequent chemical transformations. The choice of protecting group is dictated by its stability under certain reaction conditions and the ease of its removal under others. total-synthesis.comnumberanalytics.com
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). chempep.compeptide.com It is stable to the acidic conditions often used to remove side-chain protecting groups like tert-butyl (tBu). chempep.com
The synthesis of Fmoc-D-Styrylalanine typically involves reacting this compound with an Fmoc-donating reagent, such as Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl). researchgate.net The reaction is carried out in the presence of a mild base, like sodium bicarbonate or diisopropylethylamine (DIPEA), in a solvent mixture such as aqueous dioxane or dichloromethane. researchgate.net The base deprotonates the amino group of this compound, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Fmoc reagent. After the reaction is complete, the Fmoc-protected amino acid can be isolated and purified for use in peptide synthesis. peptide.com
Table 3: General Conditions for Fmoc Protection
| Reagent | Base | Solvent | Key Feature | Reference |
|---|---|---|---|---|
| Fmoc-OSu | DIPEA | Dichloromethane (CH₂Cl₂) | Common method for introducing the Fmoc group. | researchgate.net |
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, providing an orthogonal protection strategy to the base-labile Fmoc group. total-synthesis.comnumberanalytics.com This orthogonality is a cornerstone of modern peptide synthesis, allowing for the selective deprotection of either the N-terminus (Boc or Fmoc) or the side chains. total-synthesis.com The Boc group is stable towards most bases and nucleophiles. organic-chemistry.org
To synthesize Boc-D-Styrylalanine, the unprotected amino acid is treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. total-synthesis.comorganic-chemistry.org The reaction is typically performed under aqueous or anhydrous conditions in the presence of a base like sodium hydroxide (B78521) or triethylamine. total-synthesis.comresearchgate.net The base facilitates the reaction by deprotonating the amino group. The resulting Boc-protected this compound is stable and can be used in various synthetic applications, particularly in solution-phase peptide coupling or as a building block for more complex molecules. organic-chemistry.org
Table 4: General Conditions for Boc Protection
| Reagent | Base | Solvent System | Key Feature | Reference |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Aqueous | Standard procedure for Boc protection of amino acids. | total-synthesis.com |
Advanced Applications in Chemical Biology and Pharmaceutical Sciences Research
Integration into Peptide Synthesis and Peptidomimetic Design
The incorporation of D-styrylalanine into peptide structures has proven to be a significant strategy in the design of peptidomimetics and the synthesis of novel peptides. Its unique structural features allow for the creation of peptides with enhanced properties and functionalities.
Solid-Phase Peptide Synthesis Applications
This compound is readily integrated into peptide chains using solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. bachem.combeilstein-journals.org The Boc-D-styrylalanine dicyclohexylamine (B1670486) salt is a commonly used derivative in this process. SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support, allowing for easy purification by filtering away excess reagents and byproducts. bachem.com The use of protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, is crucial to prevent unwanted reactions during synthesis. publish.csiro.au The stability and reactivity of this compound derivatives make them suitable for generating highly pure peptides in a controlled manner. This has facilitated the creation of specific peptide sequences that are instrumental in understanding protein functions and interactions.
Conformational Probes and Structural Modulators in Peptide Research
The incorporation of D-amino acids like this compound serves as a powerful tool to probe the conformational aspects of peptides and proteins. mdpi.com The unique stereochemistry of D-amino acids can induce specific secondary structures, such as β-turns, and can be used to stabilize or destabilize helical conformations. Researchers utilize techniques like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy to investigate the conformational properties of peptides containing D-amino acids. mdpi.com The introduction of this compound can lead to a more rigid and defined peptide structure, which is often advantageous for biological activity and stability. mdpi.com This conformational restriction can enhance the binding affinity of a peptide to its target. mdpi.com
Design of Peptide-Based Scaffolds for Bioactive Molecules
Peptide-based scaffolds provide a framework for the development of bioactive molecules with diverse applications, including in tissue engineering and drug delivery. proteogenix.science The self-assembly of short peptides into well-defined nanostructures, such as nanofibers and hydrogels, is a key principle in this area. mdpi.commdpi.com The inclusion of this compound can influence the self-assembly process and the properties of the resulting biomaterials. mdpi.com These scaffolds can be designed to mimic the natural extracellular matrix, providing a suitable environment for cell growth and tissue regeneration. Furthermore, these peptide-based materials can be functionalized to deliver drugs or other bioactive molecules in a controlled manner. mdpi.com
Contribution to Drug Discovery and Medicinal Chemistry
The unique properties of this compound make it a valuable component in the quest for new drugs and a deeper understanding of medicinal chemistry. researchgate.netulisboa.pt Its incorporation into peptide-based drug candidates can lead to improved pharmacological profiles.
Development of Novel Drug Candidates and Pharmaceutical Compounds
The integration of this compound into peptide sequences is a key strategy in the design and synthesis of new drug candidates. researchgate.net By modifying peptide structures with this non-natural amino acid, researchers can develop compounds with enhanced efficacy and bioavailability. The use of D-amino acids can also confer resistance to proteolytic degradation, a major challenge in the development of peptide-based therapeutics. mdpi.com Structure-based drug design (SBDD) and computational modeling are often employed to guide the rational design of these novel pharmaceutical compounds. mssm.edumdpi.com
Potential in Antimicrobial and Anticancer Drug Research
The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery, and unnatural amino acids like this compound are of interest in the search for new therapeutic agents. While extensive, dedicated research on the specific antimicrobial and anticancer properties of this compound is still emerging, its inclusion in compound libraries suggests its potential as a building block for creating diverse and drug-like molecules. googleapis.com Patents related to antiviral nucleosides have listed styrylalanine among other amino acids, and its derivatives are sometimes included in screenings for various antimicrobial agents. googleapis.comepo.org
The overarching goal in antimicrobial research is to overcome the growing challenge of antibiotic-resistant bacteria. nih.gov Resistance mechanisms can include preventing drug access to targets, altering the target structure, or directly inactivating the antibiotic. nih.gov The development of new agents that can circumvent these mechanisms is critical. mdpi.comnih.gov Similarly, in anticancer research, there is a continuous search for novel compounds that can selectively target cancer cells or overcome resistance to existing chemotherapies. iiar-anticancer.orgresearchgate.netnih.gov The incorporation of unique structures like this compound into potential drug candidates could lead to novel mechanisms of action or improved pharmacological profiles.
Table 1: Areas of Drug Research and the Role of Novel Compounds
| Research Area | Key Challenge | Potential Role of Novel Scaffolds (like this compound) |
|---|---|---|
| Antimicrobial | Drug Resistance | Creating agents that evade bacterial resistance mechanisms. nih.govmdpi.com |
| Anticancer | Targeted Therapy & Resistance | Developing compounds with high specificity for cancer cells and novel mechanisms of action. iiar-anticancer.orgresearchgate.net |
| Antiviral | Specificity & Efficacy | Serving as a component in the synthesis of complex antiviral molecules. epo.org |
Utilization in Proteomics and Bioconjugation Research
In the field of proteomics, this compound derivatives serve as valuable tools for labeling peptides in mass spectrometry (MS) investigations. Specifically, protected forms like Boc-D-Styrylalanine dicyclohexylamine salt are utilized in this context. This labeling process helps to streamline the detection and quantification of proteins and their post-translational modifications, ultimately enhancing the sensitivity and resolution of the analysis.
Mass spectrometry-based proteomics often relies on chemical labeling to enable relative or absolute quantification of proteins from different samples in a single experiment (multiplexing). wikipedia.org Techniques like isobaric labeling, which includes Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), use chemical tags that are identical in mass. wikipedia.orgthermofisher.com During MS/MS analysis, these tags fragment to produce reporter ions of different masses, allowing for the quantification of the peptide (and thus the protein) from each original sample. wikipedia.org Another common method is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing "heavy" isotopically labeled amino acids. isotope.com The advantage of metabolic labeling like SILAC is that samples are combined early in the workflow, reducing experimental variability. isotope.com The incorporation of a unique amino acid like this compound can offer alternative or specialized labeling strategies.
Table 2: Overview of Peptide Labeling Techniques for Mass Spectrometry
| Labeling Technique | Principle | Common Reagents/Amino Acids | Key Advantage |
|---|---|---|---|
| Isobaric Labeling (e.g., TMT, iTRAQ) | Peptides are labeled with tags of the same nominal mass that yield different reporter ions upon fragmentation. wikipedia.orgthermofisher.com | Amine-reactive NHS-ester tags. wikipedia.orgthermofisher.com | Allows for high-level multiplexing (simultaneous analysis of up to 11 samples). wikipedia.orgthermofisher.com |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Proteins are metabolically labeled by incorporating heavy stable-isotope amino acids during cell growth. isotope.com | Heavy isotopes of Arginine (Arg) and Lysine (B10760008) (Lys). isotope.com | High accuracy as samples are mixed early, minimizing preparation variability. isotope.com |
| Chemical Labeling with Unnatural Amino Acids | Incorporation of specialized amino acids, such as this compound derivatives, into peptides. | Boc-D-Styrylalanine. | Can provide unique functionalities for specialized proteomics studies. |
Bioconjugation is the chemical process of covalently linking two molecules, where at least one is a biomolecule, to create novel constructs with enhanced functions. bionordika.nowikipedia.org this compound derivatives, such as Boc-D-Styrylalanine dicyclohexylamine salt, are used as important linkers in bioconjugation to connect peptides with other biomolecules, including antibodies or fluorescent dyes. This strategic coupling is fundamental to developing sophisticated diagnostic tools and biosensors that allow for the precise study of molecular interactions and cellular pathways.
The strategies for bioconjugation are diverse and often target specific functional groups on amino acid residues within proteins. wikipedia.orgspirochem.com For instance, the amine groups of lysine residues or the thiol groups of cysteine residues are common targets for modification. spirochem.com Bioorthogonal reactions, which occur in biological environments without interfering with native biochemical processes, are also widely used. wikipedia.org These include reactions like copper-catalyzed or strain-promoted azide-alkyne cycloadditions, often referred to as "click chemistry". bionordika.nospirochem.com The unique structure of this compound can be leveraged within these strategies to facilitate the site-specific and stable linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to functionalized nanomaterials. bionordika.nowikipedia.org
Table 3: Common Bioconjugation Strategies
| Strategy | Target Functional Group | Description | Common Application |
|---|---|---|---|
| Amine-Reactive Labeling | Lysine (ε-amino group), N-terminus (α-amino group) | Utilizes reagents like NHS esters to form stable amide bonds. spirochem.com | Attaching fluorescent dyes or biotin (B1667282) to proteins. wikipedia.org |
| Thiol-Maleimide Chemistry | Cysteine (thiol group) | A highly selective reaction between a thiol and a maleimide (B117702) to form a stable thioether bond. bionordika.no | Creation of antibody-drug conjugates (ADCs). bionordika.no |
| Click Chemistry (e.g., CuAAC, SPAAC) | Azides and Alkynes | A highly efficient and specific cycloaddition reaction to form a stable triazole linkage. bionordika.nospirochem.com | Polymer synthesis, protein-small molecule conjugates. bionordika.no |
| Ketone/Aldehyde Modification | Bioorthogonally introduced ketones or aldehydes | Reaction with hydrazides or hydroxylamines to form hydrazone or oxime bonds. wikipedia.orgspirochem.com | Site-specific protein labeling in living cells. wikipedia.org |
Peptide Labeling Techniques for Mass Spectrometry Studies
Explorations in Protein Engineering and Drug Delivery Systems
Protein engineering aims to modify protein sequences to create new functions or enhance existing properties for specific applications. researchgate.netnih.govthe-scientist.com this compound has been a subject of interest in this field, particularly in the context of enzyme substrate specificity. Research has focused on expanding the substrate scope of enzymes like phenylalanine ammonia-lyase (PcPAL) from Petroselinum crispum. researchgate.net While this enzyme naturally acts on L-Phenylalanine, protein engineering efforts, such as creating point mutations like F137V, have successfully enhanced its catalytic efficiency towards L-styrylalanine and its derivatives. researchgate.net This demonstrates how protein engineering can be used to adapt natural enzymes to process unnatural amino acids like styrylalanine, opening pathways for novel biocatalytic synthesis. researchgate.net
In the realm of drug delivery, the goal is to improve the efficacy and safety of therapeutic agents by controlling their release in the body. d-nb.info Polymeric systems, both natural and synthetic, are often employed to create carriers like nanoparticles or hydrogels. d-nb.info While direct studies on this compound-based drug delivery systems are not widely documented, related compounds have been mentioned in patents for liposome (B1194612) delivery systems, suggesting a potential role. googleapis.com The incorporation of unique amino acids can influence the properties of peptide-based drug carriers, potentially affecting their assembly, stability, and interaction with target cells. nih.gov These engineered biomaterials could offer tunable biochemical and mechanical properties for applications in targeted drug delivery and tissue engineering. researchgate.net
Table 4: Selected Protein Engineering and Drug Delivery Concepts
| Concept | Description | Relevance to this compound |
|---|---|---|
| Rational Protein Design | Involves using knowledge of a protein's structure and function to make specific, targeted mutations to achieve a desired property. researchgate.netthe-scientist.com | Used to engineer the active site of phenylalanine ammonia-lyase to better accommodate and act on styrylalanine. researchgate.net |
| Directed Evolution | A method that mimics natural selection in the lab to evolve proteins with desired properties through iterative rounds of mutation and screening. nih.gov | Could be used to further optimize enzymes for the synthesis or modification of this compound-containing peptides. nih.gov |
| Polymeric Drug Delivery | The use of polymers to formulate carriers that control the rate, time, and place of drug release within the body. d-nb.info | The unique chemical properties of this compound could be used to functionalize peptide-based drug carriers. |
| Liposome Delivery Systems | Use of spherical vesicles composed of a lipid bilayer to encapsulate and deliver drugs. googleapis.com | Styrylalanine has been included in the scope of patents related to liposomal drug delivery. googleapis.com |
Theoretical and Computational Investigations of D Styrylalanine
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing for the exploration of the dynamic behavior of molecules over time. researchgate.net For D-styrylalanine, MD simulations, in conjunction with other computational techniques, have been instrumental in elucidating its conformational preferences.
Conformational analysis is the study of the different spatial arrangements of a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org These conformations are not all energetically equivalent; some are more stable than others due to factors like steric hindrance and torsional strain. libretexts.org The relative stability of different conformers can be represented on a potential energy surface. libretexts.org
The conformational landscape of a molecule is influenced by both its intrinsic properties and its environment. Computational studies can explore these influences by performing simulations in different phases, such as in the gas phase or in a solvent like water. nih.gov
Quantum Chemical Calculations of Electronic and Steric Effects
Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules. nih.govncsu.edu These methods are crucial for investigating the electronic and steric effects that govern the reactivity and interactions of this compound.
Electronic Effects: The distribution of electrons within a molecule dictates its reactivity. Quantum chemical calculations can quantify properties such as atomic charges and molecular orbitals, which are fundamental to understanding how a molecule will interact with other chemical species. nih.gov The electronic effects of substituents on an aromatic ring, for example, can significantly influence the reactivity of a molecule. academicjournals.org
Steric Effects: Steric effects arise from the spatial arrangement of atoms within a molecule, where bulky groups can hinder chemical reactions or influence conformational preferences. iupac.orgmdpi.com Computational methods can quantify these steric effects, for example, by calculating steric constants or by visualizing the molecular shape and size. nih.gov In the context of enzyme-catalyzed reactions, the steric fit between a substrate like this compound and the enzyme's active site is a critical determinant of catalytic efficiency.
Studies have shown that a combination of electronic and steric descriptors can effectively predict the reactivity of related compounds. nih.gov For instance, multiple regression analyses have demonstrated that both electronic properties (like pKa) and steric parameters (like Taft's steric constant) are significant in determining reaction rates. nih.gov
In Silico Modeling of Enzyme-Substrate Complexes
In silico modeling, which encompasses techniques like molecular docking and molecular dynamics simulations, is a powerful tool for studying the interactions between enzymes and their substrates at an atomic level. biorxiv.orgnih.gov These methods are essential for understanding how enzymes recognize and bind to substrates like this compound, and for elucidating the mechanisms of catalysis. nih.gov
The process of modeling enzyme-substrate complexes typically involves several steps:
Enzyme and Substrate Preparation: This includes obtaining the three-dimensional structures of the enzyme and the substrate. For enzymes, this often involves using crystallographic data or homology modeling. rsc.org Substrate structures can be built and optimized using computational chemistry software.
Molecular Docking: Docking algorithms predict the preferred orientation of a substrate when it binds to an enzyme to form a stable complex. nih.gov This helps in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
Molecular Dynamics Simulations: Once a docked complex is obtained, MD simulations can be used to study its dynamic behavior. frontiersin.org These simulations provide insights into the conformational changes that may occur upon substrate binding and during the catalytic process. nih.gov
Studies on enzymes like phenylalanine ammonia-lyase (PAL) have utilized in silico modeling to understand their interactions with styrylalanine derivatives. rsc.orgresearchgate.net For example, modeling has shown that mutations in the active site of an enzyme can alter its substrate specificity and catalytic efficiency by creating a more favorable binding environment for non-natural substrates like this compound. rsc.orgresearchgate.net These models can rationalize experimental observations, such as changes in kinetic parameters (kcat and KM), by revealing more relaxed enzyme-substrate complexes and promoting catalytically active conformations. rsc.org
Table 1: Key Computational Techniques in Enzyme-Substrate Modeling
| Technique | Description | Application to this compound |
|---|---|---|
| Molecular Docking | Predicts the binding orientation of a ligand to a protein. | Predicting the binding mode of this compound in an enzyme's active site. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Analyzing the stability and conformational changes of the this compound-enzyme complex. researchgate.net |
| Homology Modeling | Constructs a 3D model of a protein from its amino acid sequence. | Building a model of an enzyme for which no experimental structure is available. rsc.org |
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.com Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, play a crucial role in modern drug discovery and enzyme engineering by establishing mathematical relationships between chemical structures and their biological effects. researchgate.net
The fundamental principle of SAR and QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. d-nb.info Computational methods can calculate a wide range of molecular descriptors that quantify these properties, including electronic, steric, and hydrophobic characteristics.
For a series of related compounds, such as derivatives of this compound, a QSAR model can be developed by:
Data Collection: Assembling a dataset of compounds with their measured biological activities.
Descriptor Calculation: Calculating a set of molecular descriptors for each compound.
Model Building: Using statistical methods, such as regression analysis or machine learning, to build a mathematical model that relates the descriptors to the biological activity. researchgate.net
Model Validation: Testing the predictive power of the model using an independent set of compounds.
These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with improved properties. oncodesign-services.com For example, SAR studies on inhibitors of influenza virus neuraminidase have used molecular docking to rationalize the observed activities of different derivatives and guide further modifications. nih.gov Similarly, computational SAR studies can help to identify key structural features that are important for the activity of this compound-containing peptides. oncodesign-services.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| L-Styrylalanine |
| (2E,4E)-5-phenylpenta-2,4-dienoic acid |
Analytical Methodologies for D Styrylalanine Characterization in Research
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation of enantiomers. humanjournals.com For a chiral molecule like D-Styrylalanine, it is critical to determine its enantiomeric purity, often expressed as enantiomeric excess (e.e.). masterorganicchemistry.com This ensures that the biological or chemical effects observed in subsequent studies can be confidently attributed to the D-enantiomer. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times. humanjournals.comelementlabsolutions.com
The direct method of chiral HPLC, which utilizes a CSP, is the most common approach. humanjournals.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating a variety of chiral compounds, including amino acid derivatives. elementlabsolutions.comsigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. humanjournals.com These interactions can include hydrogen bonding, π-π interactions, and steric hindrance, which differ in energy for the two enantiomers, allowing for their resolution. humanjournals.com
For N-protected amino acids like Fmoc-D-Styrylalanine, which is a common form used in peptide synthesis, specific macrocyclic glycopeptide-based CSPs have also proven effective. sigmaaldrich.comcat-online.com The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to achieve the best separation. sigmaaldrich.com Detection is commonly performed using a UV detector, as the styryl group in this compound provides a strong chromophore. cat-online.com The enantiomeric excess is calculated from the relative peak areas of the D- and L-enantiomers in the chromatogram. masterorganicchemistry.com
Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Assessment of N-Protected this compound
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column (CSP) | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) or Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Provides the chiral environment necessary for enantiomeric separation. elementlabsolutions.comsigmaaldrich.com |
| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile/Water or Methanol/Water with additives like Trifluoroacetic Acid (TFA) | Elutes the compounds from the column; the composition is optimized for resolution. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the mobile phase and influences separation efficiency. |
| Column Temp. | 25 - 40 °C | Affects the kinetics of interaction and can improve peak shape and resolution. |
| Detection | UV at ~254 nm or ~280 nm | The aromatic styryl group allows for sensitive detection. cat-online.com |
| Injection Vol. | 5 - 20 µL | The amount of sample introduced into the system for analysis. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the molecular structure of a compound. vulcanchem.com For this compound, ¹H NMR and ¹³C NMR are employed to confirm the presence of all constituent parts of the molecule, including the alanine (B10760859) backbone and the styryl side chain.
In a typical ¹H NMR spectrum of this compound, specific signals (resonances) correspond to each unique proton in the molecule. researchgate.net The chemical shift (δ, in ppm) of these signals provides information about the electronic environment of the protons. For instance, protons on the aromatic ring of the styryl group would appear in the downfield region (typically δ 7.0-8.0), while the protons of the alanine moiety (α-hydrogen and β-hydrogens) would appear further upfield. researchgate.netresearchgate.net The coupling between adjacent protons (spin-spin splitting) gives rise to characteristic multiplicity patterns (e.g., doublets, triplets), which helps to establish the connectivity of the atoms. The integration of the peak areas provides a ratio of the number of protons corresponding to each signal.
¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, confirming the total number of carbons and their chemical environment (e.g., aromatic, alkene, carbonyl). Reaction monitoring by NMR can be achieved by taking spectra at different time points during a synthesis to observe the disappearance of starting material signals and the appearance of product signals. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | ~10.0 - 12.0 | Singlet (broad) | N/A |
| Aromatic Protons (Styryl) | ~7.2 - 7.6 | Multiplet | ~7-8 |
| Vinylic Proton (-CH=CH-Ph) | ~6.5 - 6.8 | Doublet | ~16 (trans) |
| Vinylic Proton (-CH=CH-Ph) | ~6.2 - 6.5 | Doublet of Doublets | ~16 (trans), ~6 (to Cβ-H) |
| α-Proton (-CH(NH₂)-) | ~4.0 - 4.3 | Triplet | ~6 |
| β-Protons (-CH₂-) | ~2.9 - 3.2 | Multiplet | ~6 |
| Amine Protons (-NH₂) | Variable | Singlet (broad) | N/A |
Note: Predicted values are illustrative and can vary based on solvent and pH. msu.edu
Mass Spectrometry for Molecular Identification and Derivative Analysis
Mass Spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. uni-kassel.de It is employed to confirm the molecular weight of this compound and to identify its derivatives or fragments. vulcanchem.com This technique provides definitive evidence of the compound's identity.
In a typical MS analysis, the this compound sample is ionized using one of several methods, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). uni-kassel.de ESI is a soft ionization technique particularly well-suited for polar molecules like amino acids, often yielding the protonated molecular ion [M+H]⁺. uni-kassel.de High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the calculation of the elemental formula and further confirming the compound's identity.
Tandem mass spectrometry (MS/MS) can be used for further structural analysis. In an MS/MS experiment, the parent ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the molecule's structure, as specific bonds break in predictable ways. This is particularly useful for identifying and characterizing derivatives or modifications of the amino acid. nih.gov For example, in proteomics studies, amino acid derivatives are used to label peptides for easier detection and quantification by mass spectrometry.
Table 3: Expected Mass Spectrometry Data for this compound
| Analyte | Formula | Ionization Mode | Calculated m/z |
|---|---|---|---|
| This compound | C₁₁H₁₃NO₂ | ESI (+) | 192.0968 [M+H]⁺ |
| This compound | C₁₁H₁₃NO₂ | ESI (-) | 190.0822 [M-H]⁻ |
| Fmoc-D-Styrylalanine | C₂₆H₂₃NO₄ | ESI (+) | 414.1699 [M+H]⁺ |
| Boc-D-Styrylalanine | C₁₆H₂₁NO₄ | ESI (+) | 292.1543 [M+H]⁺ |
Future Perspectives and Emerging Research Trajectories
Development of Next-Generation Biocatalysts for Styrylalanine Production
The production of D-styrylalanine is poised for significant advancement through the development of next-generation biocatalysts. Current research focuses on enhancing the efficiency and substrate scope of enzymes like phenylalanine ammonia-lyases (PALs) for the synthesis of unnatural amino acids. rsc.org Protein engineering and directed evolution are powerful tools being used to create tailored biocatalysts. nih.gov
One promising approach involves engineering the active site of PALs to better accommodate the styryl moiety of the substrate. For instance, researchers have successfully expanded the substrate scope of PAL from Petroselinum crispum (PcPAL) towards L-enantiomers of racemic styrylalanines by mutating the F137 residue in the aromatic binding pocket. rsc.org The F137V-PcPAL mutant exhibited significantly improved catalytic efficiency for the deamination of L-styrylalanine. rsc.org This highlights the potential of rational design to overcome the limitations of wild-type enzymes. rsc.org
Furthermore, the development of novel biocatalytic cascades is a key area of exploration. acs.org Combining the activity of an engineered PAL with other enzymes, such as L-amino acid deaminases or oxidases, could enable the deracemization of racemic styrylalanine mixtures, leading to higher yields of the desired D-enantiomer. acs.orgresearchgate.net The integration of computational modeling with experimental screening will likely accelerate the discovery and optimization of these multi-enzyme systems. ginkgo.bio The ultimate goal is to develop robust and scalable biocatalytic processes for the industrial production of this compound and other valuable D-amino acids. europa.eutudelft.nlnih.gov
| Enzyme Class | Engineering Strategy | Goal |
| Phenylalanine Ammonia-Lyase (PAL) | Site-directed mutagenesis of the active site | Increase catalytic efficiency and expand substrate scope for styrylalanine derivatives. rsc.org |
| L-Amino Acid Deaminase (LAAD) | Directed evolution | Improve stereoselectivity for the conversion of L-styrylalanine. researchgate.net |
| D-Amino Acid Transaminase (DAAT) | Protein engineering | Enhance stability and activity for the synthesis of this compound from its corresponding keto acid. nih.gov |
Advanced Applications in Bio-Inspired Materials Science
This compound's unique structure, featuring a reactive styryl group, makes it an intriguing building block for the creation of advanced bio-inspired materials. researchgate.netmaterialsscienceconference.com The field of polymer science, which focuses on the synthesis and properties of polymers like plastics and elastomers, provides a framework for incorporating such unique amino acids into novel materials. wikipedia.orgaccessengineeringlibrary.com The inherent chirality and potential for specific biological interactions of this compound offer opportunities to design materials with programmed functionalities.
One emerging area is the development of "smart" materials that can respond to external stimuli. The styryl group of this compound can participate in various chemical reactions, such as polymerization and cross-linking, which can be triggered by light or specific chemical cues. mdpi.com This could lead to the creation of hydrogels with tunable mechanical properties or surfaces that can change their wettability or adhesive characteristics on demand. mdpi.com Research in bio-inspired materials often looks to nature for inspiration in designing materials with hierarchical structures and exceptional properties. researchgate.netmdpi.com
Furthermore, the incorporation of this compound into peptides and polymers can influence their self-assembly into well-defined nanostructures. corpuspublishers.com These structures could find applications in areas such as photonics, where the controlled arrangement of chromophores is crucial for creating materials with specific optical properties. bioinspired-materials.ch The ability to control the assembly of materials at the molecular level is a key goal of bio-inspired materials science. materialsscienceconference.com
Expansion into Novel Therapeutic Areas and Target Identification
The distinctive chemical properties of this compound make it a valuable scaffold for the discovery of new therapeutic agents. Its incorporation into peptides can enhance their metabolic stability and bioavailability, properties that are crucial for drug development. Researchers are actively exploring the use of this compound and its derivatives in the design of novel drugs for a range of diseases. vulcanchem.comdiscoveryontarget.com
A key aspect of modern drug discovery is the identification and validation of new therapeutic targets. nih.gov Chemical proteomics has emerged as a powerful tool for identifying the molecular targets of small molecules. mdpi.com By using this compound-based probes, researchers can identify proteins that interact with this amino acid, potentially revealing novel drug targets. mdpi.com This approach can help to elucidate the mechanism of action of this compound-containing compounds and guide the development of more potent and selective drugs. nih.gov
The exploration of this compound in different therapeutic areas is an active area of research. For example, its structural similarity to phenylalanine suggests potential applications in areas where phenylalanine metabolism is relevant. Furthermore, the unique reactivity of the styryl group could be exploited for the development of targeted covalent inhibitors, a class of drugs that can form a permanent bond with their target protein, leading to enhanced efficacy. nih.gov The systematic exploration of this compound's biological activities could lead to the identification of new therapeutic opportunities. embl.de
Mechanistic Investigations of this compound Biological Activities
Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent or a tool for chemical biology. Current research is focused on elucidating the interactions of this compound with its biological targets at the atomic level. core.ac.uk
One area of investigation is the role of this compound as an inhibitor or substrate for various enzymes. For instance, studies have shown that this compound can inhibit the ammonia (B1221849) elimination of L-styrylalanine by phenylalanine ammonia-lyase (PcPAL). rsc.org This inhibitory activity can be rationalized through molecular modeling, which suggests that the D-enantiomer binds to the active site in a non-productive conformation. rsc.orgacs.org Such mechanistic insights are invaluable for the design of more potent and selective enzyme inhibitors.
Furthermore, the biological activity of peptides containing this compound is being investigated. The incorporation of this unnatural amino acid can significantly alter the conformation and binding properties of a peptide. For example, a macrocycle containing styrylalanine was found to be a potent and specific inhibitor of Src kinase, a key enzyme in cancer signaling. nih.gov X-ray crystallography studies revealed that the styryl group plays a crucial role in the inhibitor's binding to the enzyme's active site. nih.gov These detailed structural and mechanistic studies provide a foundation for the rational design of new therapeutic agents based on the this compound scaffold. researchgate.netpolimi.it
Integration with High-Throughput Screening for Ligand Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of compounds to identify those with desired biological activity. drugtargetreview.compharmasalmanac.com The integration of this compound into HTS campaigns represents a promising strategy for the discovery of novel ligands and drug candidates. researchgate.net
One approach is to screen libraries of this compound-containing peptides or small molecules against a panel of biological targets. nih.gov This can lead to the identification of "hits" that can be further optimized through medicinal chemistry. The unique chemical properties of this compound can provide a starting point for the development of compounds with novel mechanisms of action. drugtargetreview.com
Furthermore, this compound itself can be used as a tool in HTS assays. For example, fluorescently labeled this compound derivatives could be used in binding assays to identify proteins that interact with this amino acid. nih.gov This information can be used to identify new drug targets or to develop more selective ligands. The combination of HTS with computational methods, such as virtual screening, can further accelerate the discovery process by prioritizing compounds for experimental testing. nih.gov The judicious application of ligand efficiency metrics can also guide the selection and optimization of hits from HTS campaigns. nih.gov As HTS technologies continue to evolve, their integration with the unique chemistry of this compound is expected to yield a new generation of bioactive molecules. googleapis.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
